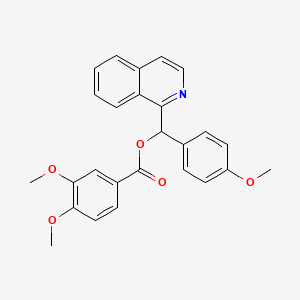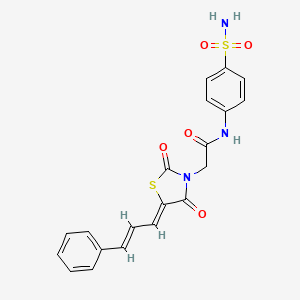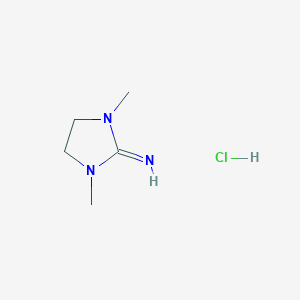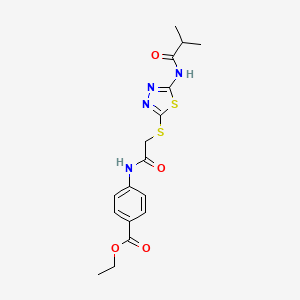
Ethyl 4-(2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Additionally, the paper will highlight future directions for research on this compound.
Applications De Recherche Scientifique
Chemistry and Synthesis
Ethyl 4-(2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate and its derivatives are significant in heterocyclic chemistry, where their synthesis and reactivity are explored for various applications. One study outlined the synthesis of ethyl benzoate thiocarbohydrazone, leading to derivatives with potential in creating sym-tetrazine compounds through reactions in polar solvents and oxidation processes. These compounds are of interest due to their applications in materials science and pharmaceuticals (I. Postovskii et al., 1977).
Insecticidal Properties
The incorporation of a thiadiazole moiety into heterocyclic compounds has been investigated for its insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. A study utilized a precursor similar in structure to this compound for synthesizing various heterocycles, demonstrating significant insecticidal activity. This research underscores the potential of thiadiazole derivatives in developing new insecticides (A. Fadda et al., 2017).
Antimicrobial and Antifungal Agents
Derivatives of this compound have been explored for their potential as antimicrobial and antifungal agents. New compounds have been synthesized and screened for activity against various bacterial and fungal strains, suggesting the usefulness of these derivatives in combating infectious diseases (N. Desai et al., 2007).
Pharmaceutical Applications
Thiadiazole derivatives, closely related to this compound, have been designed and synthesized for their anti-inflammatory and analgesic properties. These compounds show promise in medicinal chemistry, offering potential new therapies for inflammation and pain management (Anas M H Shkair et al., 2016).
Electrochemical and Electrochromic Properties
Research into the electrochemical and electrochromic properties of polymers derived from this compound indicates their potential in developing advanced materials. These properties are crucial for applications in smart windows, displays, and other technologies where color change upon electrical stimulus is desired (Bin Hu et al., 2013).
Mécanisme D'action
Target of Action
The primary target of Ethyl 4-(2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is Glutaminase (GLS) . GLS is an enzyme that plays a crucial role in the metabolism of glutamine, a non-essential amino acid that is vital for cell proliferation and survival .
Mode of Action
This compound acts as a GLS inhibitor . It inhibits the activity of GLS, thereby disrupting the metabolic pathway of glutamine . This disruption leads to a decrease in the production of glutathione (GSH), a downstream product of glutamine metabolism .
Biochemical Pathways
The compound affects the glutamine metabolic pathway . Under normal conditions, glutamine is hydrolyzed by GLS into glutamate, which is then used to synthesize GSH . GSH is an important antioxidant that protects cells from oxidative damage and promotes cell proliferation . By inhibiting GLS, the compound disrupts this pathway, leading to a decrease in GSH production .
Result of Action
The inhibition of GLS and the subsequent decrease in GSH production can lead to an increase in oxidative stress within the cell . This can result in cell death, particularly in cells that are heavily dependent on glutamine for survival and proliferation, such as cancer cells . Therefore, the compound may have potential therapeutic effects against certain types of cancer, such as triple-negative breast cancer (TNBC) .
Propriétés
IUPAC Name |
ethyl 4-[[2-[[5-(2-methylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S2/c1-4-25-15(24)11-5-7-12(8-6-11)18-13(22)9-26-17-21-20-16(27-17)19-14(23)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJISIPLFPXLZTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide](/img/structure/B2496315.png)

![3-(2-Methoxyethyl)-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2496321.png)
methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2496323.png)
![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-ynamide](/img/structure/B2496326.png)
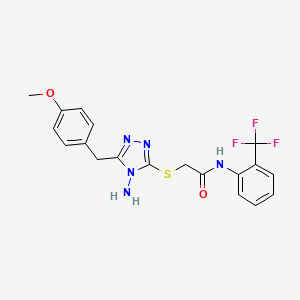
![N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2496328.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2496332.png)
![1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2496333.png)

